5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a thiol group, and a cyclohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of triazole derivatives with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with the active sites of enzymes, inhibiting their activity. The thiol group can also interact with metal ions in the active sites, further modulating enzyme function .
Comparison with Similar Compounds
Similar Compounds
- 5-cyclohexyl-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-cyclohexyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-cyclohexyl-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring precise molecular interactions, such as enzyme inhibition and material design.
Properties
Molecular Formula |
C14H18N4S2 |
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Molecular Weight |
306.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H18N4S2/c1-10-7-8-20-12(10)9-15-18-13(16-17-14(18)19)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,19)/b15-9+ |
InChI Key |
HFCJLKZGRPUKMW-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
CC1=C(SC=C1)C=NN2C(=NNC2=S)C3CCCCC3 |
Origin of Product |
United States |
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